molecular formula C26H29N2O+ B049845 (S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol CAS No. 111300-53-9

(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

Cat. No. B049845
M. Wt: 385.5 g/mol
InChI Key: RTHFVUKMXCJYPA-ZXKBAXTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol, commonly known as BEAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEAQ is a chiral molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of BEAQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. BEAQ has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. BEAQ has also been shown to bind to and inhibit the activity of the dopamine transporter (DAT), which is a protein that plays a role in the regulation of dopamine levels in the brain.

Biochemical And Physiological Effects

BEAQ has been shown to have various biochemical and physiological effects, including the inhibition of HDACs and DAT, as mentioned above. In addition, BEAQ has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of the hepatitis C virus, and reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using BEAQ in lab experiments include its chiral nature, which makes it a useful tool for the synthesis of enantioselective catalysts and the study of chiral recognition. BEAQ is also a relatively stable compound, which makes it easy to handle and store. However, the main limitation of using BEAQ in lab experiments is its high cost, which can limit its use in large-scale applications.

Future Directions

There are several future directions for the study of BEAQ, including the development of new synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields. One promising direction is the study of BEAQ as a potential treatment for neurodegenerative diseases, such as Parkinson's disease, which are characterized by the loss of dopamine-producing neurons in the brain. BEAQ's ability to inhibit the activity of DAT, which plays a role in the regulation of dopamine levels, makes it a promising candidate for further study in this area.
Conclusion:
In conclusion, BEAQ is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of BEAQ is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

BEAQ can be synthesized using different methods, including the asymmetric synthesis of quaternary ammonium salts, the asymmetric Henry reaction, and the asymmetric Michael addition. One of the most common methods used for the synthesis of BEAQ is the asymmetric synthesis of quaternary ammonium salts. This method involves the reaction of a bicyclic lactam with a benzyl-protected glycine derivative, followed by the reduction of the resulting iminium ion using sodium borohydride. The resulting product is then deprotected to yield BEAQ.

Scientific Research Applications

BEAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BEAQ has been shown to exhibit antitumor and antiviral activities. In materials science, BEAQ has been used as a chiral ligand for the synthesis of asymmetric catalysts. In catalysis, BEAQ has been used as a chiral ligand for the synthesis of enantioselective catalysts.

properties

CAS RN

111300-53-9

Product Name

(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

Molecular Formula

C26H29N2O+

Molecular Weight

385.5 g/mol

IUPAC Name

(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

InChI

InChI=1S/C26H29N2O/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24/h2-12,14,20-21,25-26,29H,1,13,15-18H2/q+1/t20-,21-,25+,26-,28+/m0/s1

InChI Key

RTHFVUKMXCJYPA-ZXKBAXTOSA-N

Isomeric SMILES

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5

SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5

Origin of Product

United States

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